molecular formula C6H16Cl2N2O B1390753 2-(Piperazin-2-yl)ethanol dihydrochloride CAS No. 5169-93-7

2-(Piperazin-2-yl)ethanol dihydrochloride

Cat. No. B1390753
CAS RN: 5169-93-7
M. Wt: 203.11 g/mol
InChI Key: DSFHLVUORJMPAB-UHFFFAOYSA-N
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Description

“2-(Piperazin-2-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for “2-(Piperazin-2-yl)ethanol dihydrochloride” is not available in the retrieved data.


Molecular Structure Analysis

The InChI code for “2-(Piperazin-2-yl)ethanol dihydrochloride” is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H . The molecular weight is 203.11 .


Physical And Chemical Properties Analysis

“2-(Piperazin-2-yl)ethanol dihydrochloride” is a solid substance at room temperature . The molecular weight is 203.11 .

Scientific Research Applications

Synthesis in Pharmaceutical Manufacturing

2-(Piperazin-2-yl)ethanol dihydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds. For instance, Reiter et al. (2012) described its role in a new manufacturing procedure for cetirizine dihydrochloride, an antihistamine. This process involves O-alkylation and hydrolysis steps to produce cetirizine dihydrochloride (Reiter et al., 2012).

Development of Antimicrobial Agents

A study by Patel et al. (2011) highlighted the application of 2-(piperazin-1-yl)ethanol, a related compound, in the synthesis of new pyridine derivatives with antimicrobial properties. These derivatives showed variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

Structural and Chemical Analysis

In the field of crystallography, Fun et al. (2011) investigated the structure of Opipramol, which includes a piperazine derivative similar to 2-(Piperazin-2-yl)ethanol dihydrochloride. Their study provides insights into the molecular conformation and intermolecular interactions of such compounds (Fun et al., 2011).

Antitumor Activity Research

Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, which were converted to dihydrochlorides. These compounds were evaluated for their effect on tumor DNA methylation processes, demonstrating the potential of piperazine derivatives in cancer research (Hakobyan et al., 2020).

Applications in Catalysis and Synthesis

Gao and Renslo (2007) reported an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from a dihydrochloride similar to 2-(Piperazin-2-yl)ethanol dihydrochloride. These compounds are valuable in constructing biologically active compounds and combinatorial libraries (Gao & Renslo, 2007).

Safety And Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-piperazin-2-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-2-yl)ethanol dihydrochloride

CAS RN

5169-93-7
Record name 2-(piperazin-2-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 2
2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 3
2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 4
2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 5
2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 6
2-(Piperazin-2-yl)ethanol dihydrochloride

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